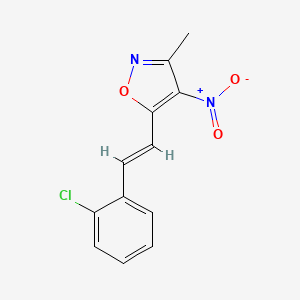![molecular formula C17H16N4O B12908212 5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine CAS No. 124559-05-3](/img/structure/B12908212.png)
5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the diazenyl group: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Methylation and phenylation: The methyl and phenyl groups can be introduced through standard alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and other hydrogenated products.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
5-Methylisoxazole: A simpler analog with similar structural features but lacking the diazenyl and phenyl groups.
N-Phenylisoxazole: Similar structure but without the methyl and diazenyl groups.
4-(o-Tolyldiazenyl)isoxazole: Contains the diazenyl group but lacks the methyl and phenyl groups.
Uniqueness
The combination of the methyl, phenyl, and diazenyl groups on the isoxazole ring enhances its biological activity and makes it a valuable compound for research and development .
Propiedades
Número CAS |
124559-05-3 |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
5-methyl-4-[(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-8-6-7-11-15(12)19-20-16-13(2)22-21-17(16)18-14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,21) |
Clave InChI |
HXTAHNWVQXCWEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(ON=C2NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




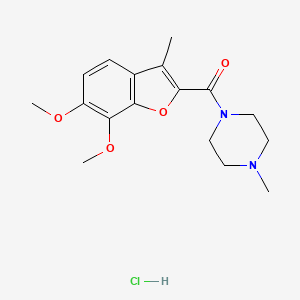
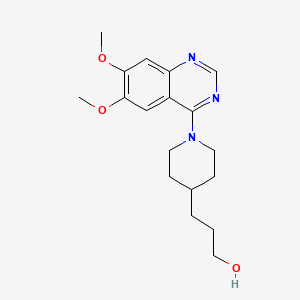
methanone](/img/structure/B12908153.png)

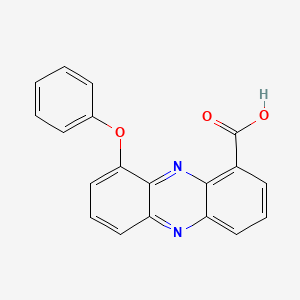
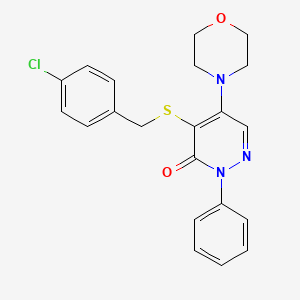
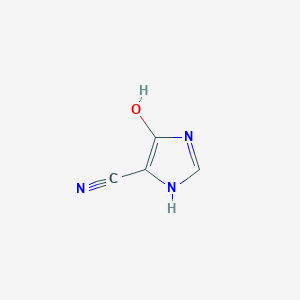
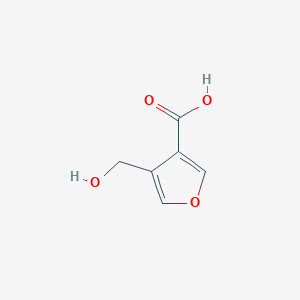
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
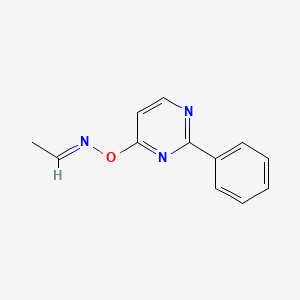
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)
